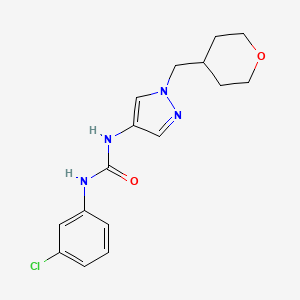
N-(1-cyano-2-methoxyethyl)-3-(piperidine-1-sulfonyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-2-methoxyethyl)-3-(piperidine-1-sulfonyl)thiophene-2-carboxamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a class of enzymes called serine proteases, which are involved in many biological processes.
Mecanismo De Acción
N-(1-cyano-2-methoxyethyl)-3-(piperidine-1-sulfonyl)thiophene-2-carboxamide inhibits serine proteases by binding to the active site of these enzymes. This prevents the enzymes from cleaving their substrates and carrying out their biological functions. The inhibition of serine proteases by N-(1-cyano-2-methoxyethyl)-3-(piperidine-1-sulfonyl)thiophene-2-carboxamide can have a wide range of physiological effects depending on the specific enzyme being inhibited.
Biochemical and Physiological Effects:
The inhibition of serine proteases by N-(1-cyano-2-methoxyethyl)-3-(piperidine-1-sulfonyl)thiophene-2-carboxamide can have a wide range of biochemical and physiological effects. For example, the inhibition of coagulation serine proteases can prevent blood clotting, while the inhibition of inflammatory serine proteases can reduce inflammation. The specific effects of N-(1-cyano-2-methoxyethyl)-3-(piperidine-1-sulfonyl)thiophene-2-carboxamide depend on the specific serine proteases being inhibited.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyano-2-methoxyethyl)-3-(piperidine-1-sulfonyl)thiophene-2-carboxamide has several advantages for lab experiments. It is a potent inhibitor of serine proteases, which makes it a valuable tool for studying the role of these enzymes in various biological processes. It is also relatively easy to synthesize, which makes it readily available for researchers. However, there are also some limitations to the use of N-(1-cyano-2-methoxyethyl)-3-(piperidine-1-sulfonyl)thiophene-2-carboxamide. It is a small molecule inhibitor, which means that it may not be specific to a particular serine protease. It may also have off-target effects on other enzymes or biological processes.
Direcciones Futuras
There are several future directions for research on N-(1-cyano-2-methoxyethyl)-3-(piperidine-1-sulfonyl)thiophene-2-carboxamide. One direction is to study the specific serine proteases that are inhibited by this compound and their roles in various biological processes. Another direction is to develop more specific inhibitors of serine proteases that can target specific enzymes without affecting others. Finally, the use of N-(1-cyano-2-methoxyethyl)-3-(piperidine-1-sulfonyl)thiophene-2-carboxamide in drug discovery and development is an area of active research. The development of new drugs that target serine proteases could have important therapeutic applications in diseases such as cancer, inflammation, and thrombosis.
Métodos De Síntesis
The synthesis of N-(1-cyano-2-methoxyethyl)-3-(piperidine-1-sulfonyl)thiophene-2-carboxamide involves several steps. The first step is the reaction between 2-bromoethyl acetate and 3-piperidinethiol to form 3-(2-bromoethyl)thiophene. This compound is then reacted with sodium hydride and N-cyano-N-methylethylamine to form N-(1-cyano-2-methoxyethyl)-3-(2-thienylthio)propanamide. Finally, this compound is reacted with piperidine-1-sulfonyl chloride to form N-(1-cyano-2-methoxyethyl)-3-(piperidine-1-sulfonyl)thiophene-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(1-cyano-2-methoxyethyl)-3-(piperidine-1-sulfonyl)thiophene-2-carboxamide is widely used in scientific research as a tool to study the role of serine proteases in various biological processes. Serine proteases are involved in many physiological processes such as blood coagulation, inflammation, and tissue remodeling. The inhibition of serine proteases by N-(1-cyano-2-methoxyethyl)-3-(piperidine-1-sulfonyl)thiophene-2-carboxamide can help researchers understand the role of these enzymes in these processes.
Propiedades
IUPAC Name |
N-(1-cyano-2-methoxyethyl)-3-piperidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S2/c1-21-10-11(9-15)16-14(18)13-12(5-8-22-13)23(19,20)17-6-3-2-4-7-17/h5,8,11H,2-4,6-7,10H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPHIDBPMSKDJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C#N)NC(=O)C1=C(C=CS1)S(=O)(=O)N2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

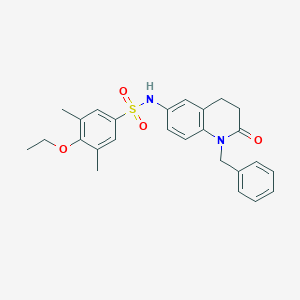
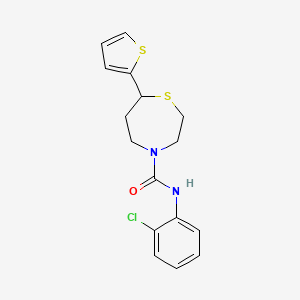
![5-[4-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde](/img/structure/B2365947.png)
![2-(4-fluorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2365948.png)
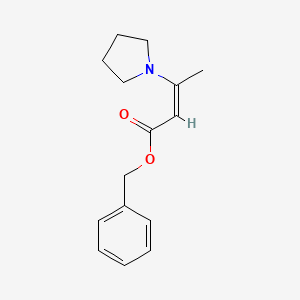
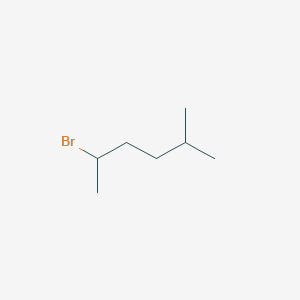
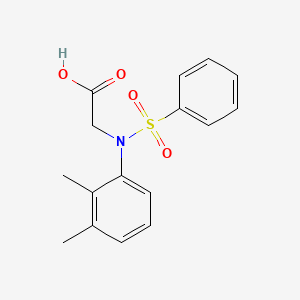
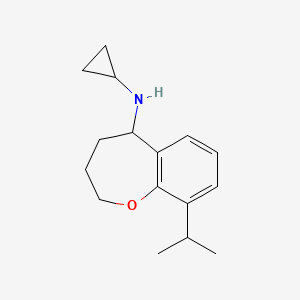
![Methyl 5-methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2365954.png)
![ethyl 2-[[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2365957.png)
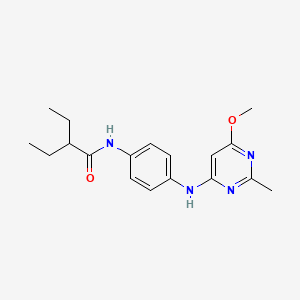
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2365963.png)
